Pentaethylene glycol dimethacrylate

Overview

Description

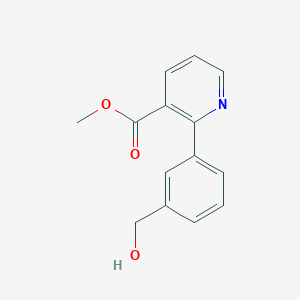

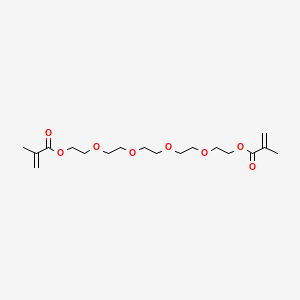

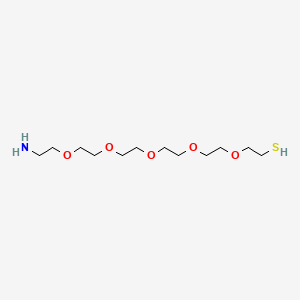

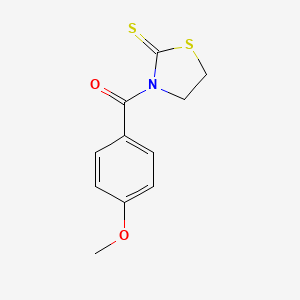

Pentaethylene glycol dimethacrylate is a long-chain hydrophilic, crosslinking monomer . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The PEG chain increases the water solubility of a compound in aqueous media .

Synthesis Analysis

The synthesis of dimethacrylate polymers involves the copolymerization of film-forming monomers like acrylate and methacrylates with crosslinkable monomers . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst .Molecular Structure Analysis

Pentaethylene glycol dimethacrylate is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups .Chemical Reactions Analysis

The kinetics of esterification of multifunctional monomers were investigated using poly (propylene glycol) diacrylates . The value of the rate constant for PPGDA at all temperatures were higher than that for PPGDA, indicating that the reactivity of PPG towards acrylic acid is more than methacrylic acid .Physical And Chemical Properties Analysis

Pentaethylene glycol dimethacrylate is a liquid with a molecular weight of approximately 238.28 g/mol . It has a density of 1.126 g/mL at 25 °C .Scientific Research Applications

Protein Labeling & Crosslinking

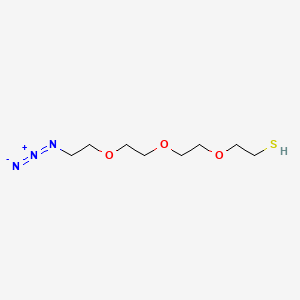

Bis-methacrylate-PEG5, also known as BS (PEG)5, is used for crosslinking between primary amines in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

PROTACs Linker

Bis-methacrylate-PEG5 is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Drug Delivery

The properties of Pentaethylene glycol dimethacrylate can be altered to suit multiple tissue engineering applications ranging from tissue scaffolds to drug delivery vehicles to cell carriers .

Tissue Engineering

Pentaethylene glycol dimethacrylate is advantageous for tissue engineering due to the degree of control that can be exerted over its properties . Through the control of its molecular weight, water content, and monomer concentration, it can be adapted for numerous applications .

Hydrogel Formation

Pentaethylene glycol dimethacrylate is used in the preparation of biodegradable hydrogels via thiol-ene chemistry . These hydrogels have been adapted for numerous applications, including as structural scaffolds, drug delivery vehicles, and cell carriers .

Emulsion Polymerization

Monomers having two functionalities like Pentaethylene glycol dimethacrylate are used as crosslinkers in emulsion polymerization of acrylates allowing control of particle morphology which results in enhancement of the mechanical properties of latexes used for paint and coatings .

Microcapsule Preparation

Pentaethylene glycol dimethacrylate microcapsules were prepared by a novel interfacial polymerization of monomer EGDMA in oil phase triggered at the oil-in-water (o/w) interface by initiator ammonium persulfate (APS) in aqueous phase . These nontoxic microcapsules will find significant applications in cosmetics, textile, and medicine .

Biodegradability Enhancement

Dipentaerythritol hexa (3–mercaptopropionate) (DiPETMP) successfully enhanced the biodegradability of Pentaethylene glycol dimethacrylate . This makes it more suitable for applications where biodegradability is a key requirement .

Mechanism of Action

Target of Action

Bis-methacrylate-PEG5, also known as Pentaethylene Glycol Dimethacrylate, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Bis-methacrylate-PEG5 involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-methacrylate-PEG5 linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Bis-methacrylate-PEG5 is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bis-methacrylate-PEG5 (via PROTACs) can selectively degrade specific proteins . The downstream effects of this action depend on the function of the target protein and can vary widely.

Pharmacokinetics

The polyethylene glycol (peg) component of the molecule is known to reduce renal clearance and, for some products, results in a more sustained absorption after subcutaneous administration as well as restricted distribution . These pharmacokinetic changes may result in more constant and sustained plasma concentrations .

Action Environment

The action of Bis-methacrylate-PEG5 can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the presence of other proteins, the pH of the environment, and the temperature . .

Safety and Hazards

Future Directions

Pentaethylene glycol dimethacrylate has broad applicability and is used in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . It is also used in the synthesis of new materials such as biomaterials, coatings, optical materials, and composites .

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKURBRFOOUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-methacrylate-PEG5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)

![4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3099049.png)